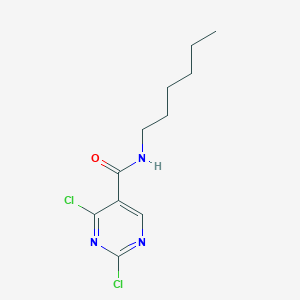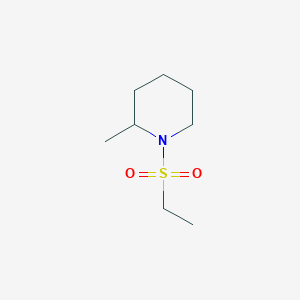
Piperidine, 1-(ethylsulfonyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(ethylsulfonyl)-2-methyl- is an organic compound belonging to the piperidine family Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge The compound 1-(ethylsulfonyl)-2-methyl- piperidine is characterized by the presence of an ethylsulfonyl group and a methyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-2-methyl- piperidine typically involves the introduction of the ethylsulfonyl group and the methyl group onto the piperidine ring. One common method involves the reaction of piperidine with ethylsulfonyl chloride in the presence of a base, such as triethylamine, to form the ethylsulfonyl derivative. This is followed by the methylation of the piperidine ring using a methylating agent like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of 1-(ethylsulfonyl)-2-methyl- piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(ethylsulfonyl)-2-methyl- piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfoxides or sulfones back to the original sulfonyl compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the ethylsulfonyl or methyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-(ethylsulfonyl)-2-methyl- piperidine can yield sulfoxides or sulfones, while reduction can regenerate the original sulfonyl compound.
Aplicaciones Científicas De Investigación
1-(ethylsulfonyl)-2-methyl- piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(ethylsulfonyl)-2-methyl- piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, while the methyl group can influence the compound’s hydrophobicity and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, which lacks the ethylsulfonyl and methyl groups.
1-(Methylsulfonyl)-2-methyl- piperidine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-Methylpiperidine: Lacks the ethylsulfonyl group but has the methyl group on the piperidine ring.
Uniqueness
1-(ethylsulfonyl)-2-methyl- piperidine is unique due to the presence of both the ethylsulfonyl and methyl groups, which confer distinct chemical and biological properties. The ethylsulfonyl group enhances the compound’s solubility and reactivity, while the methyl group can influence its binding affinity and selectivity for molecular targets.
Propiedades
Número CAS |
54243-66-2 |
|---|---|
Fórmula molecular |
C8H17NO2S |
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
1-ethylsulfonyl-2-methylpiperidine |
InChI |
InChI=1S/C8H17NO2S/c1-3-12(10,11)9-7-5-4-6-8(9)2/h8H,3-7H2,1-2H3 |
Clave InChI |
NQIUPPZCONANPR-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)N1CCCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)
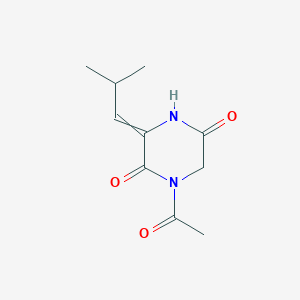

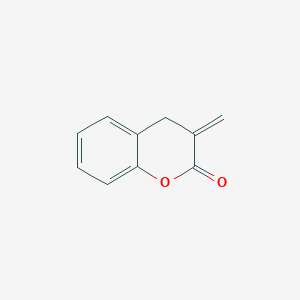
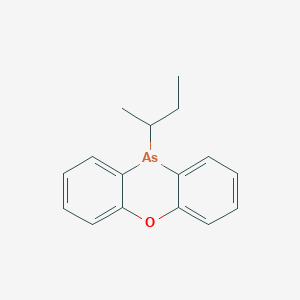
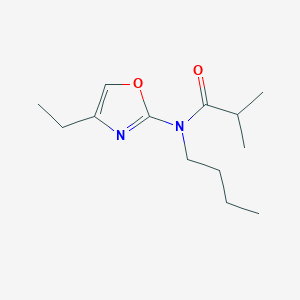
![Methyl 9-[(oxoacetyl)oxy]nonanoate](/img/structure/B14628795.png)
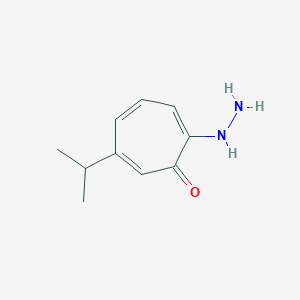
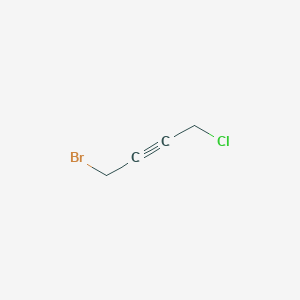
![1-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14628813.png)
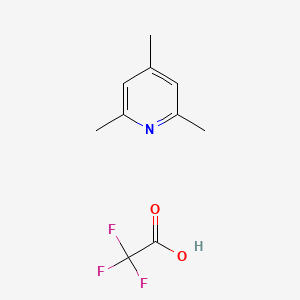
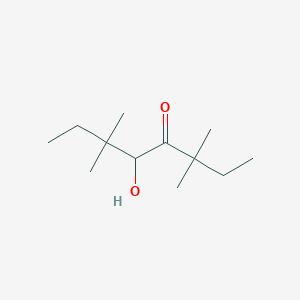
![3-Phenyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628821.png)
